molecular formula C7H9N B13438600 2,6-Lutidine-15N

2,6-Lutidine-15N

Cat. No.: B13438600
M. Wt: 108.15 g/mol
InChI Key: OISVCGZHLKNMSJ-VJJZLTLGSA-N
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Description

2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .

Industrial Production Methods

Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Lutidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.

Major Products

The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .

Scientific Research Applications

2,6-Lutidine-15N has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Lutidine
  • 2,4-Lutidine
  • 2,6-Dimethylpiperidine

Uniqueness

2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .

Properties

Molecular Formula

C7H9N

Molecular Weight

108.15 g/mol

IUPAC Name

2,6-dimethyl(115N)pyridine

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1

InChI Key

OISVCGZHLKNMSJ-VJJZLTLGSA-N

Isomeric SMILES

CC1=[15N]C(=CC=C1)C

Canonical SMILES

CC1=NC(=CC=C1)C

Origin of Product

United States

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